![molecular formula C₁₂₇H₁₉₁N₃₇O₃₄S₃ B612528 Somatostatin-25 CAS No. 76461-17-1](/img/structure/B612528.png)
Somatostatin-25
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Somatostatin-25 is a peptide hormone that plays a crucial role in regulating various physiological processes in the body. It is synthesized by the delta cells of the pancreas and the D cells of the gastrointestinal tract. Somatostatin-25 has been extensively studied for its potential therapeutic applications in treating various diseases.
Applications De Recherche Scientifique
1. Cancer Treatment and Tumor Growth Inhibition
Somatostatin and its analogs, such as lanreotide, have shown significant promise in inhibiting tumor growth and progression, particularly in neuroendocrine tumors. For instance, lanreotide has been demonstrated to significantly prolong progression-free survival in patients with metastatic enteropancreatic neuroendocrine tumors (Caplin et al., 2014). Additionally, somatostatin analogs like octreotide have been approved for clinical use in treating hormone-secreting tumors, showing effectiveness in tumor shrinkage and control of hormonal hypersecretion in conditions like acromegaly, endocrine pancreatic tumors, and metastatic carcinoids (Lamberts, Krenning, & Reubi, 1991).
2. Diagnostic and Therapeutic Imaging
Somatostatin receptors are extensively expressed in various human tumors, making them ideal targets for diagnostic and therapeutic imaging. For example, Indium-111 pentetreotide (Octreoscan) is utilized for scintigraphic imaging of neuroendocrine tumors, taking advantage of the high abundance of somatostatin receptors in these cells (Olsen et al., 1995).
3. Endocrine System Regulation
Somatostatin plays a crucial role in the regulation of the endocrine system. It inhibits the release of several hormones such as growth hormone, insulin, and glucagon, and has been explored for therapeutic uses in endocrine disorders like diabetes mellitus and as a palliative agent in inoperable islet tumors (Gerich, 1976).
4. Effects on Gastrointestinal Function
Somatostatin analogs are used to control symptoms resulting from excessive hormone release in gastrointestinal endocrine tumors. They effectively control symptoms like diarrhea in carcinoid, Verner-Morrison, and glucagonoma syndromes due to the high density of somatostatin receptors on most of these tumors (Behr, Arnold, & Wied, 2002).
5. Potential in Treating Diabetic Complications
Research suggests potential therapeutic uses for somatostatin analogues in diabetic complications such as retinopathy, nephropathy, and obesity, due to their inhibition of IGF-1, VEGF, insulin secretion, and effects on the renin-angiotensin-aldosterone system (Rai et al., 2015).
6. Neurotransmitter Function
Somatostatin also acts as a neurotransmitter in several organs, inhibiting various physiological functions including hormone secretion. This has led to its exploration in the treatment of non-neoplastic diseases of the gut and in controlling symptoms in certain gastrointestinal disorders (Gorden et al., 1989).
Orientations Futures
: Mirian, C., Duun-Henriksen, A. K., Maier, A., et al. (2021). Somatostatin Receptor–Targeted Radiopeptide Therapy in Treatment-Refractory Meningioma: Individual Patient Data Meta-analysis. Journal of Nuclear Medicine, 62(4), 507–513. Link : Effectiveness and predictors of response to somatostatin analogues in patients with gastrointestinal angiodysplasias: a systematic review and individual patient data meta-analysis. Lancet Gastroenterology & Hepatology, 6(11), 922–932. Link : Abstract. The Distinct Characteristics of Somatostatin Neurons in the … - Springer. Link
Propriétés
IUPAC Name |
37-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C127H191N37O34S3/c1-66(142-105(177)78(36-18-21-46-128)147-107(179)81(39-24-49-138-126(134)135)148-110(182)83(43-44-99(172)173)151-108(180)82(40-25-50-139-127(136)137)152-120(192)95-42-26-51-163(95)123(195)68(3)144-106(178)84(45-53-199-6)146-103(175)67(2)143-119(191)94-41-27-52-164(94)124(196)90(59-97(133)170)158-104(176)76(131)62-165)102(174)141-61-98(171)145-92-64-200-201-65-93(125(197)198)160-117(189)91(63-166)159-122(194)101(70(5)168)162-116(188)87(56-73-32-14-9-15-33-73)157-121(193)100(69(4)167)161-111(183)80(38-20-23-48-130)149-114(186)88(57-74-60-140-77-35-17-16-34-75(74)77)155-113(185)86(55-72-30-12-8-13-31-72)153-112(184)85(54-71-28-10-7-11-29-71)154-115(187)89(58-96(132)169)156-109(181)79(150-118(92)190)37-19-22-47-129/h7-17,28-35,60,66-70,76,78-95,100-101,140,165-168H,18-27,36-59,61-65,128-131H2,1-6H3,(H2,132,169)(H2,133,170)(H,141,174)(H,142,177)(H,143,191)(H,144,178)(H,145,171)(H,146,175)(H,147,179)(H,148,182)(H,149,186)(H,150,190)(H,151,180)(H,152,192)(H,153,184)(H,154,187)(H,155,185)(H,156,181)(H,157,193)(H,158,176)(H,159,194)(H,160,189)(H,161,183)(H,162,188)(H,172,173)(H,197,198)(H4,134,135,138)(H4,136,137,139) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSWSROTDLVALI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C127H191N37O34S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2876.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.